N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-12-6-7-14-15(9-12)23-17(19-14)20(10-13-5-2-8-22-13)16(21)11-3-1-4-11/h6-7,9,11,13H,1-5,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPPUYAXOMQCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide typically involves multi-step organic reactions. The starting materials may include 6-fluoro-1,3-benzothiazole, oxolane, and cyclobutanecarboxylic acid. The synthesis may involve:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluoro group: Fluorination reactions using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the oxolane moiety: This can be done through nucleophilic substitution reactions.
Formation of the cyclobutanecarboxamide: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
Key structural variations among benzothiazole derivatives influence molecular weight, polarity, and bioactivity. Below is a comparative analysis:
Key Observations:
- The oxolane (tetrahydrofuran) methyl group may improve solubility relative to the phenyl group in the patent compound .
Carboxamide Variations :
- The cyclobutanecarboxamide in the target compound introduces steric bulk compared to the cyclopropanecarboxamide in cyprofuram, possibly affecting binding pocket interactions .
- The absence of aromatic rings in the carboxamide side chain (unlike the phenylacetamide in ) may reduce lipophilicity (lower logP), favoring pharmacokinetic profiles.
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of approximately 266.29 g/mol. The structure features a benzothiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain signaling.
- Receptor Binding : Molecular docking studies suggest that the compound can bind to certain receptors, modulating their activity and influencing cellular responses.
Biological Activity Data
Case Studies
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced edema in a rat model of inflammation, suggesting its potential as an anti-inflammatory agent. The mechanism was linked to COX inhibition, which is critical in the inflammatory response .
- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against Gram-positive bacteria, indicating a possible role in treating infections . The study utilized standard disk diffusion methods to assess efficacy.
- Cognitive Enhancement : Preliminary investigations into cognitive disorders have suggested that the compound may enhance cognitive function in animal models through modulation of neurotransmitter systems .
Research Findings
Recent findings highlight the compound's potential in various therapeutic areas:
- Psychiatric Disorders : Its ability to modulate neurotransmitter levels suggests applications in treating conditions such as depression and anxiety .
- Cancer Research : Emerging studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells, although specific data on this compound is still limited .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example, coupling reactions between 6-fluoro-1,3-benzothiazol-2-amine and cyclobutanecarboxylic acid derivatives can be performed under reflux conditions in solvents like chloroform or ethanol. Amide bond formation may require activating agents such as 1H-imidazole derivatives (as in related benzothiazole syntheses) . Temperature control (e.g., 70–80°C) and pH adjustments are critical for optimizing yields, with purification via crystallization (e.g., 80% ethanol) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns and regiochemistry. For example, methoxy or fluorophenyl groups in analogous compounds show distinct shifts (e.g., δ 3.76 ppm for methoxy protons) .
- IR Spectroscopy : Key peaks include C=O stretches (~1668 cm⁻¹) and N–H bends (~3178 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemical ambiguities. In related benzothiazoles, intermolecular H-bonding (e.g., N–H⋯N) and S⋯S interactions stabilize crystal packing .
Q. How do researchers design assays to evaluate the compound’s biological activity?
- Methodology : Prioritize targets based on structural analogs. For example, benzothiazoles with fluorinated substituents often exhibit kinase inhibition or antimicrobial activity. Use in vitro assays:
- Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., cytochrome P450 isoforms) .
- Cell-Based Assays : Test cytotoxicity (e.g., MTT assay) in cancer cell lines, noting EC₅₀ discrepancies due to solubility issues .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Structural Variability : Minor substituent changes (e.g., fluoro vs. chloro groups) drastically alter target binding. Compare IC₅₀ values of analogs (e.g., 6-fluoro vs. 6-chloro derivatives) .
- Experimental Conditions : Bioactivity may vary with assay pH, solvent (DMSO vs. aqueous buffers), or cell line specificity. Replicate studies under standardized protocols .
Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets like kinase domains. Fluorine atoms often enhance hydrophobic interactions .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity. For benzothiazoles, electron-withdrawing groups (e.g., -F) improve membrane permeability .
Q. How can metabolite identification inform toxicity profiles?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Look for oxidative metabolites (e.g., hydroxylation at cyclobutane or oxolane rings) .
- Stability Studies : Assess pH-dependent degradation (e.g., acidic conditions may hydrolyze the oxolane methyl group) .
Q. What strategies address poor solubility in pharmacological studies?
- Methodology :
- Prodrug Design : Modify the cyclobutanecarboxamide to a phosphate ester for enhanced aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve bioavailability, monitoring release kinetics via dialysis .
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize regioselective fluorination and oxolane ring stability during synthesis .
- Data Interpretation : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
- Translational Gaps : Address solubility and metabolic stability early to improve in vivo translatability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
